5-(1H-1,2,4-triazol-1-yl)pentan-2-ol 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210053
InChI: InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol

CAS No.:

Cat. No.: VC18210053

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 5-(1,2,4-triazol-1-yl)pentan-2-ol
Standard InChI InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3
Standard InChI Key KQSJOZBQEHPRIG-UHFFFAOYSA-N
Canonical SMILES CC(CCCN1C=NC=N1)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol derives from a five-carbon aliphatic chain (pentan-2-ol) substituted at the fifth position with a 1,2,4-triazole ring. Its molecular formula is C₇H₁₁N₃O, corresponding to a molecular weight of 153.19 g/mol. The hydroxyl group at C2 and the triazole at C5 create a polar-nonpolar dichotomy, influencing solubility and intermolecular interactions.

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can be inferred from analogous triazole-alcohol preparations. A plausible route involves:

  • Nucleophilic Substitution: Reacting 5-bromopentan-2-ol with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) to facilitate triazole incorporation .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a terminal alkyne-functionalized pentanol precursor, though this method is more common for 1,2,3-triazoles .

Key Reaction Conditions

  • Solvent Systems: Ethanol (EtOH) or dimethylformamide (DMF) are typical for triazole alkylation .

  • Catalysts: Triethylamine (Et₃N) may enhance nucleophilic displacement efficiency .

  • Temperature: Reflux conditions (70–80°C) are often employed to achieve moderate yields .

Physicochemical Properties

Thermal Stability and Melting Point

While experimental data for this compound are unavailable, structurally related triazole-alcohols exhibit melting points between 65°C and 153°C . For example:

  • (2R)-2-(4-Chlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]hexanenitrile: 65.5°C .

  • (1Z,3S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol: 153°C .

The absence of aromatic chlorination or methyl groups in 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol suggests a lower melting point, likely near 80–100°C.

Solubility Profile

  • Polar Solvents: High solubility in ethanol, methanol, and DMF due to hydrogen bonding with the hydroxyl and triazole groups.

  • Nonpolar Solvents: Limited solubility in hexane or toluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Hydroxyl proton (C2–OH): δ 1.5–2.0 ppm (broad singlet, exchangeable).

    • Triazole protons (C–H): δ 7.8–8.2 ppm (singlet for H3 and H5 positions) .

    • Aliphatic chain protons: δ 1.3–1.7 ppm (m, CH₂ groups), δ 3.5–4.0 ppm (m, C5–CH₂–N).

  • ¹³C NMR:

    • Triazole carbons: δ 145–155 ppm (C3 and C5), δ 125–135 ppm (C4) .

    • Hydroxyl-bearing carbon (C2): δ 65–70 ppm.

Infrared (IR) Spectroscopy

  • O–H Stretch: 3200–3400 cm⁻¹ (broad).

  • Triazole Ring Vibrations: 1550–1600 cm⁻¹ (C=N stretching), 1450–1500 cm⁻¹ (C–N stretching).

Chemical Reactivity and Functionalization

Hydroxyl Group Reactions

  • Esterification: Reaction with acetyl chloride forms 5-(1H-1,2,4-triazol-1-yl)pentan-2-yl acetate.

  • Oxidation: Controlled oxidation with Jones reagent yields 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.

Triazole Ring Modifications

  • Alkylation: Quaternary ammonium salts form via alkylation at N4 of the triazole .

  • Metal Coordination: The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or material applications .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Triazole derivatives are pivotal in antifungal agents (e.g., fluconazole). The hydroxyl group in this compound could serve as a handle for prodrug synthesis or solubility enhancement .

Agrochemical Development

Analogous compounds like diclobutrazol (a plant growth regulator) suggest potential utility in crop protection or yield optimization.

Polymer Science

Incorporating triazole-alcohol monomers into polyurethanes or epoxy resins could enhance thermal stability and crosslinking density .

Future Research Directions

  • Synthetic Optimization: Exploring microwave-assisted or flow chemistry routes to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, or enzyme inhibitory activity.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

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